molecular formula C10H17F3N4 B11727472 [2-(dimethylamino)ethyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(dimethylamino)ethyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11727472
M. Wt: 250.26 g/mol
InChI Key: RDWMADKUTYXLGW-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring a dimethylaminoethyl group and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the dimethylaminoethyl group through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its combination of a trifluoromethyl-substituted pyrazole ring and a dimethylaminoethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17F3N4

Molecular Weight

250.26 g/mol

IUPAC Name

N',N'-dimethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C10H17F3N4/c1-16(2)5-4-14-6-8-7-15-17(3)9(8)10(11,12)13/h7,14H,4-6H2,1-3H3

InChI Key

RDWMADKUTYXLGW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCCN(C)C)C(F)(F)F

Origin of Product

United States

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